

Technical Guide to the Physicochemical Characterization of 4-Bromo-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

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Abstract

4-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile of significant interest in synthetic chemistry, serving as a versatile building block for novel pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and downstream application development. This guide provides a comprehensive overview of the core physicochemical properties of **4-Bromo-3-methoxybenzonitrile**. In light of limited publicly available experimental data for this specific isomer, this document integrates known identifiers with theoretical spectral analysis and detailed, field-proven protocols for empirical determination. This approach ensures a robust and practical framework for researchers, emphasizing causality behind experimental choices and establishing self-validating systems for data acquisition.

Compound Identification and Core Molecular Data

Precise identification is the foundation of any chemical study. **4-Bromo-3-methoxybenzonitrile** is a distinct isomer, and its properties should not be confused with those of its positional isomers, such as 3-bromo-4-methoxybenzonitrile, for which more data is available.

The fundamental identifiers for the target compound are established as follows:

Identifier	Value	Source
IUPAC Name	4-bromo-3-methoxybenzonitrile	PubChem[1]
CAS Number	120315-65-3	PubChem[1]
Molecular Formula	C ₈ H ₆ BrNO	Sigma-Aldrich
Molecular Weight	212.04 g/mol	Sigma-Aldrich
Canonical SMILES	<chem>COC1=C(C=CC(=C1)C#N)Br</chem>	PubChem[1]
InChI Key	TWBFZKKJFREYES- UHFFFAOYSA-N	Sigma-Aldrich

Physical and Chemical Properties

While major chemical suppliers list this compound for sale, they often do not provide extensive analytical data, noting that the buyer assumes responsibility for confirming purity and identity.[2] Consequently, a combination of predicted and placeholder data is presented below, underscoring the necessity of empirical validation using the protocols detailed in subsequent sections.

Property	Value / Expected Characteristics	Notes
Appearance	Expected to be a white to off-white solid.	Based on typical appearance of similar aromatic nitriles.
Melting Point	Data not available. Requires experimental determination.	The isomeric 3-bromo-4-methoxybenzonitrile has a reported melting point of 122-124 °C. Positional differences in substituents will alter crystal lattice packing, so this value is not directly transferable.
Boiling Point	Data not available.	High boiling point expected due to polarity and molecular weight. May decompose before boiling under atmospheric pressure.
Density	Data not available.	Expected to be denser than water. The isomer 3-bromo-4-methoxybenzonitrile has a reported density of approximately 1.578 g/cm ³ .
Solubility	Predicted XlogP3: 2.3	The positive XlogP3 value suggests poor solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. [1]

Theoretical Spectral Analysis

In the absence of published spectra, a theoretical analysis based on established principles of spectroscopy provides a predictive framework for researchers to verify their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecular structure of **4-Bromo-3-methoxybenzonitrile** dictates a specific and predictable pattern in both ^1H and ^{13}C NMR spectra. The analysis is based on the additive effects of the substituents on the chemical shifts of the aromatic ring.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

^1H NMR (Proton NMR) Prediction: The aromatic region (typically δ 7.0-8.0 ppm) will feature signals for three distinct protons.

- H-2 (ortho to $-\text{CN}$, meta to $-\text{OCH}_3$): Expected to be the most downfield proton due to the anisotropic deshielding effect of the nitrile group. It will appear as a doublet.
- H-5 (ortho to $-\text{Br}$, meta to $-\text{CN}$): Significantly deshielded by the adjacent bromine atom. It will appear as a doublet of doublets.
- H-6 (ortho to $-\text{OCH}_3$, meta to $-\text{Br}$): Influenced by both the electron-donating methoxy group (shielding) and the meta-positioned bromine. It will appear as a doublet.
- $-\text{OCH}_3$ Protons: A sharp singlet, integrating to 3H, expected around δ 3.8-4.0 ppm. For comparison, the methoxy protons in 3-methoxybenzonitrile appear at δ 3.83 ppm.[\[7\]](#)

^{13}C NMR Prediction: Eight distinct carbon signals are expected.

- $-\text{C}\equiv\text{N}$ (Nitrile Carbon): Typically found in the δ 115-120 ppm region.
- $-\text{OCH}_3$ (Methoxy Carbon): Expected around δ 55-60 ppm.[\[7\]](#)
- Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range.
 - C1 ($-\text{CN}$ attached): A quaternary carbon with a reduced intensity, expected around δ 110-115 ppm.
 - C3 ($-\text{OCH}_3$ attached): Shielded by the oxygen, expected to be the most upfield of the protonated aromatic carbons.
 - C4 ($-\text{Br}$ attached): A quaternary carbon whose chemical shift is influenced by the inductive effect of bromine.

- The remaining protonated carbons (C2, C5, C6) will have shifts determined by the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional groups.^{[8][9][10][11]}

- **C≡N Stretch:** A sharp, strong absorption band is the most characteristic signal, expected in the range of 2220-2260 cm^{-1} .
- **C-O-C Stretch (Aryl Ether):** A strong, characteristic band is expected around 1200-1275 cm^{-1} (asymmetric stretch) and a weaker one near 1000-1075 cm^{-1} (symmetric stretch).
- **C=C Stretch (Aromatic Ring):** Several medium to weak bands are expected in the 1400-1600 cm^{-1} region.
- **=C-H Stretch (Aromatic):** Weak to medium bands appearing above 3000 cm^{-1} , typically in the 3000-3100 cm^{-1} range.
- **C-Br Stretch:** This absorption occurs in the fingerprint region and can be difficult to assign definitively but is expected in the 500-690 cm^{-1} range.

Authoritative Experimental Protocols

To empower researchers to generate reliable empirical data, the following section details standardized, self-validating protocols for determining the key physical properties.

Melting Point Determination

Causality: The melting point range provides a crucial metric for the purity of a crystalline solid. A sharp, narrow melting range ($\leq 1^\circ\text{C}$) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. This protocol uses a digital melting point apparatus (e.g., Mel-Temp) for accuracy and reproducibility.

Methodology:

- **Sample Preparation:** Ensure the **4-Bromo-3-methoxybenzonitrile** sample is completely dry and finely powdered. Crush a small amount using a mortar and pestle if necessary.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap its sealed bottom on a hard surface to pack the solid to a height of 2-3 mm.^[12]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.^{[13][14]}
- **Rapid Determination (Optional but Recommended):** Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time on the precise measurement.
- **Precise Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Set a slow ramp rate of 1-2 °C per minute.^[12]
- **Data Recording:** Observe the sample through the magnifying lens. Record the temperature (T_1) at which the first drop of liquid appears and the temperature (T_2) at which the last solid crystal melts. The melting range is $T_1 - T_2$.
- **Validation:** Repeat the precise determination at least twice. Consistent results validate the measurement.



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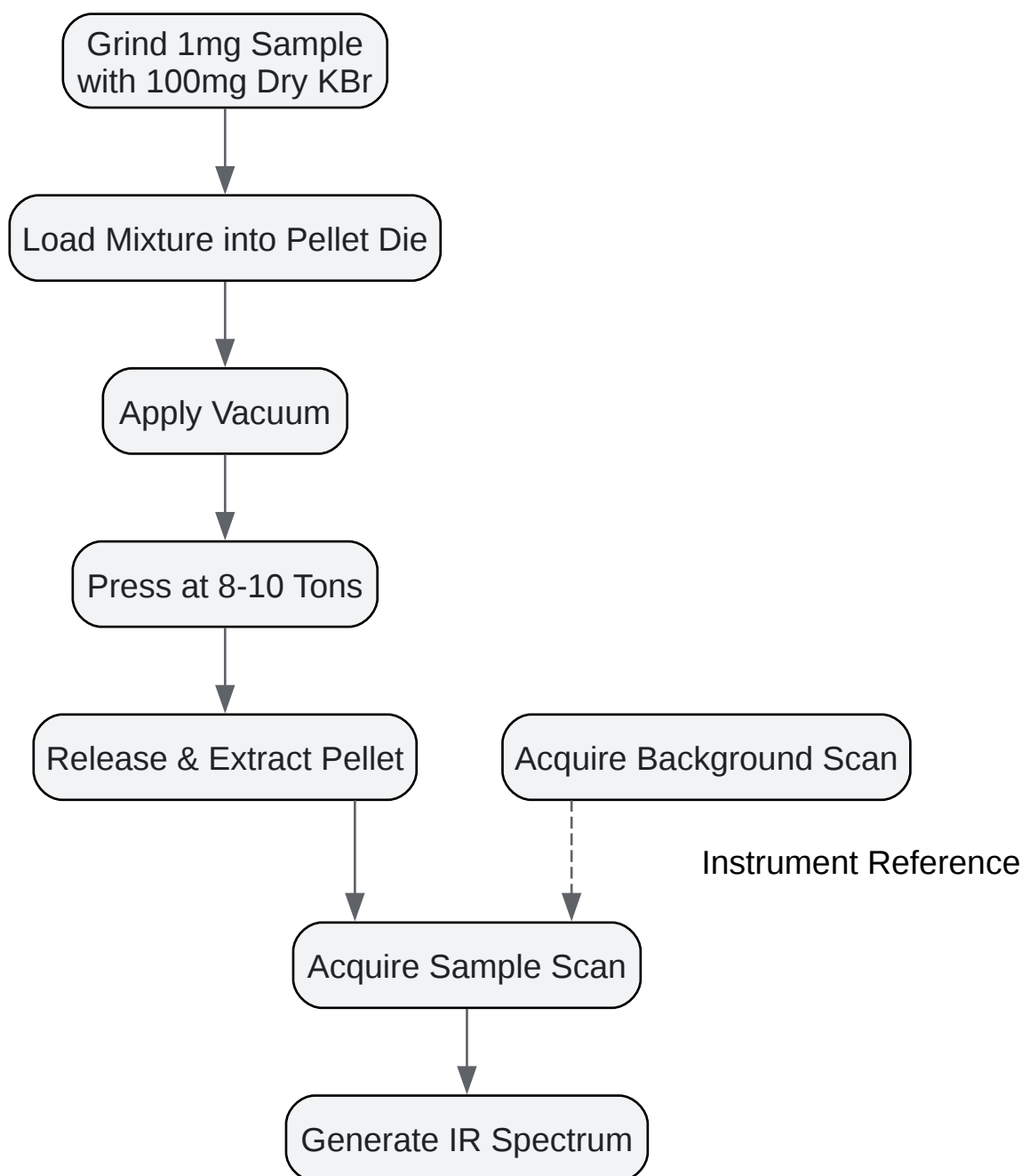
Caption: Workflow for Melting Point Determination.

FT-IR Spectrum Acquisition (KBr Pellet Method)

Causality: The KBr pellet method is a standard transmission technique for acquiring high-quality IR spectra of solid samples. The sample is dispersed in an IR-transparent matrix (KBr), minimizing scattering and producing sharp, well-defined absorption bands that serve as a molecular "fingerprint".^{[15][16]}

Methodology:

- **Material Preparation:** Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven to ensure it is completely dry. Moisture will show a broad absorption around 3400 cm^{-1} .
- **Sample Grinding:** In an agate mortar, add ~1 mg of **4-Bromo-3-methoxybenzonitrile** and ~100 mg of the dried KBr (a 1:100 ratio is typical).^[17] Grind the two solids together with a pestle until a fine, homogeneous powder is obtained. The quality of the grind is critical for a transparent pellet.
- **Pellet Pressing:** Assemble the die of a hydraulic press. Carefully transfer the KBr-sample mixture into the die.^[18]
- **Evacuation:** Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.
- **Pressing:** Apply pressure (typically 8-10 tons) for several minutes.^[19]
- **Pellet Release:** Carefully release the pressure and vacuum, then disassemble the die to retrieve the thin, transparent KBr pellet.
- **Spectrum Acquisition:** Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty holder. Then, run the sample scan. The instrument software will automatically ratio these to produce the final absorbance or transmittance spectrum.



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Caption: Experimental Workflow for FT-IR using KBr Pellet.

NMR Spectrum Acquisition

Causality: High-resolution NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. Proper sample preparation is the most critical

variable for obtaining high-quality, high-resolution spectra, as impurities or heterogeneity can severely degrade the magnetic field homogeneity.

Methodology:

- **Solvent Selection:** Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common first choice for non-polar to moderately polar organic compounds.
- **Sample Weighing:** For ^1H NMR, accurately weigh 5-25 mg of the sample into a clean, dry vial. For ^{13}C NMR, a higher concentration of 50-100 mg is preferable due to the lower natural abundance of the ^{13}C isotope.[\[20\]](#)
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[\[20\]](#) If desired, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, $\delta = 0.00$ ppm).
- **Homogenization:** Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used. The solution must be perfectly clear and homogeneous.
- **Filtration:** To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- **Final Checks:** Cap the NMR tube securely. The final solution height should be ~4-5 cm. Wipe the outside of the tube clean before inserting it into the spectrometer's spinner turbine.

Safety and Handling

Based on available GHS data, **4-Bromo-3-methoxybenzonitrile** is classified as an Acute Toxicant (Oral) and requires careful handling.[\[21\]](#)

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.

- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
 - P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Wired Chemist. (n.d.). Determination of Melting Point.
- Lancaster County Career & Technology Center. (n.d.). Determination of Melting Points.
- Baranac-Stojanović, M. (2018). Can Variations of ^1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO_2)/Donating (NH_2) Group be Explained in Terms of Resonance Effects of Substituents? ChemistryViews.
- University of Alberta. (n.d.). NMR Sample Preparation.
- University of Notre Dame. (n.d.). Melting Point Determination.
- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
- University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus.
- Longo, F. R., & de Souza, L. K. C. (2021). Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. Research Article.
- Shimadzu. (n.d.). KBr Pellet Method.
- Wiley Science Solutions. (n.d.). 4-Bromo-benzonitrile. SpectraBase.
- Wiley Science Solutions. (n.d.). 4-Bromo-benzonitrile - Optional [^1H NMR] - Spectrum. SpectraBase.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12162, 4-Bromobenzonitrile. PubChem.
- University of Calgary. (n.d.). Melting point determination.
- PubMed. (2018). Can Variations of ^1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO_2)/Donating (NH_2) Group be Explained in Terms of Resonance Effects of Substituents? Chem Asian J.
- WebMO. (n.d.). Assigning the ^1H -NMR Signals of Aromatic Ring ^1H -atoms.

- ResearchGate. (2024). How to preparation sample for FT-IR analyze?
- ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
- Wiley Science Solutions. (n.d.). 3-Methoxy-benzonitrile. SpectraBase.
- YouTube. (2020). KBr Pellet Preparation for FTIR Analysis.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- Western University. (n.d.). NMR Sample Preparation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73712, 3-Methoxybenzonitrile. PubChem.
- Wiley Science Solutions. (n.d.). 4-Bromo-benzonitrile - Optional[^1H NMR] - Spectrum. SpectraBase.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22591181, **4-bromo-3-methoxybenzonitrile**. PubChem.
- ResearchGate. (2017). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
- ACD/Labs. (n.d.). NMR Prediction.
- Wishart Research Group. (n.d.). CASPRE - ^{13}C NMR Predictor.
- Chemistry LibreTexts. (2020). 20.3: Predicting a ^1H -NMR Spectrum From The Structure.
- Chemcasts. (n.d.). 3-Bromo-4-methoxybenzonitrile Properties vs Temperature.
- Oregon State University. (n.d.). ^{13}C NMR Chemical Shifts.
- NMRDB.org. (n.d.). Predict ^{13}C carbon NMR spectra.
- virtual Chemistry 3D. (n.d.). ^{13}C NMR predictor.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0029686).
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions.
- Scribd. (n.d.). IR Spectrum Frequency Table.
- The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
- CDN. (n.d.). Infrared Spectroscopy.

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Sources

- 1. 4-Bromo-3-methoxybenzonitrile | C₈H₆BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686) [hmdb.ca]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 4. Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. scribd.com [scribd.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. scienceijsar.com [scienceijsar.com]
- 16. shimadzu.com [shimadzu.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. CASPRE [caspre.ca]
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